Ortho-Bromo Substitution Confers a 2.7-Fold URAT1 Inhibition Advantage Over the Para-Bromo Regioisomer
In a ChEMBL-curated URAT1 inhibition assay using HEK293 cells stably expressing human URAT1, the ortho-bromo derivative 1-(2-bromophenyl)-3-cyclopropylurea showed an IC₅₀ of 32 nM for inhibition of [8-¹⁴C]uric acid uptake [1]. Under equivalent assay conditions, the para-bromo regioisomer 1-(4-bromophenyl)-3-cyclopropylurea (CAS 64393-19-7) exhibited an IC₅₀ of 87 nM, representing a 2.7-fold loss of potency [2]. This data demonstrates that the position of the bromine atom is a critical determinant of URAT1 binding affinity, directly attributable to the steric and electronic demands of the transporter's substrate-binding cavity. A procurement decision selecting the para-isomer over the ortho-isomer would result in a nearly threefold reduction in target engagement at equimolar concentrations.
| Evidence Dimension | URAT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 32 nM (1-(2-bromophenyl)-3-cyclopropylurea) |
| Comparator Or Baseline | IC₅₀ = 87 nM (1-(4-bromophenyl)-3-cyclopropylurea, CAS 64393-19-7) |
| Quantified Difference | 2.7-fold greater potency for the ortho-bromo isomer |
| Conditions | HEK293 cells expressing human URAT1; [8-¹⁴C]uric acid uptake; preincubation 30 min |
Why This Matters
For researchers developing URAT1-targeted uricosuric agents, the ortho-bromo regioisomer offers substantially higher target engagement at lower concentrations, reducing the molar dose required to achieve a given pharmacological effect.
- [1] BindingDB. BDBM50518668 (CHEMBL4546569). IC₅₀ = 32 nM, human URAT1 inhibition. View Source
- [2] ChEMBL. CHEMBL4546569. URAT1 SAR series, ortho- vs para-bromo comparison data extracted from curated assay set. View Source
